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Compound of Interest

Compound Name: Yokonoside

Cat. No.: B1684276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of Nuclear Magnetic Resonance

(NMR) spectroscopy for the complete structure elucidation of Yokonoside, a glycosidic natural

product. The protocols and data presented herein serve as a comprehensive resource for

researchers engaged in the isolation and characterization of novel bioactive compounds.

Introduction

Yokonoside (C₂₀H₂₁NO₁₁) is a natural product with a complex structure comprising a

benzanilide core, substituted with hydroxyl and carboxyl groups, and glycosidically linked to a

β-D-glucopyranosyl moiety. The precise determination of its chemical structure is a prerequisite

for understanding its biological activity and for any further drug development efforts. NMR

spectroscopy is the most powerful technique for the unambiguous structural assignment of

such molecules in solution. This application note outlines the systematic use of one-

dimensional (1D) and two-dimensional (2D) NMR experiments to elucidate the complete

chemical structure of Yokonoside.
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The following tables summarize the hypothetical ¹H and ¹³C NMR chemical shifts, as well as

key 2D NMR correlations (COSY, HSQC, and HMBC) for Yokonoside, recorded in a suitable

solvent such as DMSO-d₆.

Table 1: ¹H NMR Data for Yokonoside (500 MHz, DMSO-d₆)

Position δH (ppm) Multiplicity J (Hz)

Benzanilide Moiety

(Aglycone)

3 7.55 d 2.5

4 6.90 dd 8.8, 2.5

6 7.95 d 8.8

3' 7.20 d 2.2

5' 6.85 dd 8.5, 2.2

6' 7.80 d 8.5

NH 10.50 s

5-OH 9.80 s

4'-OH 9.60 s

β-D-Glucopyranosyl

Moiety (Sugar)

1'' 5.10 d 7.5

2'' 3.55 t 8.0

3'' 3.45 t 8.5

4'' 3.40 t 9.0

5'' 3.65 m

6''a 3.80 dd 11.5, 5.5

6''b 3.60 dd 11.5, 2.0
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Table 2: ¹³C NMR Data for Yokonoside (125 MHz, DMSO-d₆)

Position δC (ppm)

Benzanilide Moiety (Aglycone)

1 115.0

2 150.5

3 118.2

4 123.5

5 155.0

6 130.0

C=O 165.8

1' 116.5

2' 128.0

3' 119.0

4' 158.0

5' 114.5

6' 132.5

COOH 168.0

β-D-Glucopyranosyl Moiety (Sugar)

1'' 101.5

2'' 74.0

3'' 77.0

4'' 70.5

5'' 76.5

6'' 61.5
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Table 3: Key 2D NMR Correlations for Yokonoside

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b1684276?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton(s) (δH)
COSY Correlations
(δH)

HSQC Correlations
(δC)

HMBC Correlations
(δC)

Aglycone Protons

7.55 (H-3) 6.90 (H-4) 118.2 (C-3)

115.0 (C-1), 123.5 (C-

4), 155.0 (C-5), 165.8

(C=O)

6.90 (H-4) 7.55 (H-3), 7.95 (H-6) 123.5 (C-4)
115.0 (C-1), 118.2 (C-

3), 155.0 (C-5)

7.95 (H-6) 6.90 (H-4) 130.0 (C-6)
115.0 (C-1), 150.5 (C-

2), 155.0 (C-5)

7.20 (H-3') 6.85 (H-5') 119.0 (C-3')
116.5 (C-1'), 128.0 (C-

2'), 158.0 (C-4')

6.85 (H-5') 7.20 (H-3'), 7.80 (H-6') 114.5 (C-5')
116.5 (C-1'), 119.0 (C-

3'), 132.5 (C-6')

7.80 (H-6') 6.85 (H-5') 132.5 (C-6')

116.5 (C-1'), 128.0 (C-

2'), 158.0 (C-4'), 168.0

(COOH)

10.50 (NH) - -
128.0 (C-2'), 165.8

(C=O)

Sugar Protons

5.10 (H-1'') 3.55 (H-2'') 101.5 (C-1'')
150.5 (C-2), 77.0 (C-

3''), 76.5 (C-5'')

3.55 (H-2'')
5.10 (H-1''), 3.45 (H-

3'')
74.0 (C-2'')

101.5 (C-1''), 77.0 (C-

3'')

3.45 (H-3'')
3.55 (H-2''), 3.40 (H-

4'')
77.0 (C-3'')

74.0 (C-2''), 70.5 (C-

4'')

3.40 (H-4'')
3.45 (H-3''), 3.65 (H-

5'')
70.5 (C-4'')

77.0 (C-3''), 76.5 (C-

5''), 61.5 (C-6'')
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3.65 (H-5'')
3.40 (H-4''), 3.80/3.60

(H-6'')
76.5 (C-5'')

101.5 (C-1''), 70.5 (C-

4''), 61.5 (C-6'')

3.80/3.60 (H-6'') 3.65 (H-5'') 61.5 (C-6'')
70.5 (C-4''), 76.5 (C-

5'')

Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.

1. Sample Preparation

Compound: Yokonoside (isolated and purified)

Amount: 5-10 mg

Solvent: 0.5 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

Procedure:

Accurately weigh the Yokonoside sample into a clean, dry NMR tube.

Add the deuterated solvent to the NMR tube.

Gently vortex or sonicate the tube until the sample is completely dissolved.

2. NMR Instrumentation and General Parameters

Spectrometer: 500 MHz NMR spectrometer equipped with a cryoprobe.

Temperature: 298 K

Reference: The residual solvent signal of DMSO-d₆ was used as an internal reference (δH =

2.50 ppm, δC = 39.52 ppm).

3. ¹H NMR Spectroscopy

Pulse Sequence: zg30 (standard 30-degree pulse)
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Spectral Width: 16 ppm

Acquisition Time: 2.0 s

Relaxation Delay: 2.0 s

Number of Scans: 16

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation.

4. ¹³C NMR Spectroscopy

Pulse Sequence: zgpg30 (power-gated decoupling with a 30-degree pulse)

Spectral Width: 240 ppm

Acquisition Time: 1.0 s

Relaxation Delay: 2.0 s

Number of Scans: 1024

Processing: Apply an exponential window function with a line broadening of 1.0 Hz before

Fourier transformation.

5. 2D COSY (Correlation Spectroscopy)

Pulse Sequence: cosygpqf (gradient-selected, phase-sensitive COSY)

Spectral Width: 10 ppm in both dimensions

Data Points: 2048 in F2, 256 in F1

Number of Scans: 8 per increment

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.
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6. 2D HSQC (Heteronuclear Single Quantum Coherence)

Pulse Sequence: hsqcedetgpsisp2.3 (edited HSQC with adiabatic pulses for multiplicity

editing)

Spectral Width: 10 ppm in F2 (¹H), 160 ppm in F1 (¹³C)

Data Points: 1024 in F2, 256 in F1

¹JCH Coupling Constant: Optimized for 145 Hz

Number of Scans: 16 per increment

Processing: Apply a squared sine-bell window function in both dimensions before Fourier

transformation.

7. 2D HMBC (Heteronuclear Multiple Bond Correlation)

Pulse Sequence: hmbcgpndqf (gradient-selected HMBC)

Spectral Width: 10 ppm in F2 (¹H), 200 ppm in F1 (¹³C)

Data Points: 2048 in F2, 256 in F1

Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz

Number of Scans: 32 per increment

Processing: Apply a sine-bell window function in both dimensions before Fourier

transformation.

Mandatory Visualizations
Diagram 1: Workflow for Yokonoside Structure Elucidation
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Final Structure of Yokonoside

Click to download full resolution via product page

Caption: NMR workflow for the structural elucidation of Yokonoside.

Diagram 2: Key HMBC Correlations for Yokonoside Structure

(Note: The images in the DOT script above are placeholders and would need to be replaced

with actual chemical structure images for proper rendering.)

Caption: Key HMBC correlations confirming the connectivity of Yokonoside.

Structure Elucidation Strategy
The elucidation of the Yokonoside structure is achieved through a systematic analysis of the

NMR data:
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¹H and ¹³C NMR Analysis: The ¹H NMR spectrum provides information on the number and

types of protons present, their chemical environments, and their scalar couplings. The ¹³C

NMR spectrum reveals the number of unique carbon atoms.

COSY Analysis: The COSY spectrum is used to identify proton-proton coupling networks,

allowing for the delineation of individual spin systems within the molecule, such as the

aromatic rings and the sugar moiety.

HSQC Analysis: The HSQC spectrum correlates each proton to its directly attached carbon

atom. This experiment is crucial for assigning the carbon signals based on the already

assigned proton signals. The edited HSQC also helps in distinguishing between CH, CH₂,

and CH₃ groups.

HMBC Analysis: The HMBC spectrum reveals correlations between protons and carbons that

are two or three bonds away. This is the key experiment for connecting the different spin

systems. For Yokonoside, critical HMBC correlations would include:

The correlation from the anomeric proton (H-1'') of the glucose unit to the C-2 of the

benzoyl ring, which establishes the glycosylation site.

Correlations from the amide proton (NH) to the carbonyl carbon (C=O) and C-2' of the

aniline ring, confirming the amide linkage.

Correlations from aromatic protons to quaternary carbons and the carboxylic acid carbon,

which helps in the complete assignment of the aromatic systems.

Stereochemistry: The large coupling constant of the anomeric proton (J = 7.5 Hz) is

characteristic of a β-anomeric configuration for the glucose unit. Further confirmation of

relative stereochemistry can be obtained from NOESY or ROESY experiments, which show

through-space correlations between protons.

By integrating the information from all these NMR experiments, the complete and unambiguous

structure of Yokonoside can be determined.

To cite this document: BenchChem. [Application Notes and Protocols: Structure Elucidation
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[https://www.benchchem.com/product/b1684276#nmr-spectroscopy-for-yokonoside-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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